

Technical Support Center: 2,4-Dihydroxy-3-formylquinoline

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-formylquinoline

CAS No.: 529-89-5

Cat. No.: B1496152

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From the desk of the Senior Application Scientist: This guide serves as a centralized resource for researchers and drug development professionals working with **2,4-dihydroxy-3-formylquinoline**. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind best practices for handling, storage, and experimental use. By anticipating common challenges, this document aims to ensure the integrity of your experiments and the quality of your results.

Section 1: Core Properties & Safety Fundamentals

Before incorporating any reagent into a workflow, a thorough understanding of its fundamental properties and associated hazards is paramount. This section addresses the most frequently asked questions regarding the basic characteristics of **2,4-dihydroxy-3-formylquinoline**.

Key Compound Specifications

Property	Value	Source
IUPAC Name	2,4-dihydroxyquinoline-3-carbaldehyde	-
CAS Number	529-89-5	[1]
Molecular Formula	C ₁₀ H ₇ NO ₃	-
Molecular Weight	189.17 g/mol	-
Appearance	White to light yellow or beige powder	[2]
Melting Point	>300 °C (based on 2,4-Quinolinediol)	[2][3]

Frequently Asked Questions (FAQs): Safety & Handling

Question: What are the primary safety hazards associated with **2,4-dihydroxy-3-formylquinoline**, and what are the first-aid measures?

Answer: While specific GHS classifications for **2,4-dihydroxy-3-formylquinoline** are not readily available, data from the closely related parent compound, 2,4-dihydroxyquinoline (also known as 2,4-quinolinediol), indicate that it should be handled as an irritant.[3][4] The primary hazards are:

- Skin Irritation (H315): Causes skin irritation.[4][5]
- Eye Irritation (H319): Causes serious eye irritation.[4][5]
- Respiratory Irritation (H335): May cause respiratory irritation.[4][5]

Causality: The phenolic hydroxyl groups and the aromatic system contribute to its irritant nature. The fine, dusty nature of the powder increases the risk of inhalation.

First-Aid Protocols:

- If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.
[6]
- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][6]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical attention.[6]

Question: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

Answer: A comprehensive PPE strategy is non-negotiable to mitigate the risks of irritation and exposure.

- Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][7]
- Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[5]
- Body Protection: Wear a lab coat. For larger quantities or situations with a high risk of dust generation, consider fire/flame-resistant and impervious clothing.[5]
- Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to avoid dust inhalation.[5][8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95) is required.[3][9]

Section 2: Long-Term Storage & Stability

The viability of your experimental results begins with the stability of your reagents. Improper storage is a frequent source of experimental failure.

Frequently Asked Questions (FAQs): Storage

Question: How should I properly store unopened and opened containers of **2,4-dihydroxy-3-formylquinoline** to ensure its long-term stability?

Answer: The key to storing this compound is to protect it from atmospheric and environmental antagonists.

- Temperature: Store in a cool, dry place.[5][7] Refrigeration (2-8°C) is recommended for long-term stability.[2][6]
- Atmosphere: The dihydroxy-aromatic system is susceptible to oxidation, which can be accelerated by air and light. For opened containers, we strongly recommend flushing the container with an inert gas like argon or nitrogen before sealing tightly.[9]
- Container: Always keep the container tightly closed to prevent moisture uptake and oxidation.[6][10]
- Light: Store in a dark location, away from direct sunlight, to prevent photochemical degradation.[8]

Causality: The combination of two hydroxyl groups on the quinoline ring makes it electron-rich and thus prone to oxidation, similar to hydroquinone or catechol. This oxidation often results in the formation of colored quinone-like species, which is why the compound may darken over time if not stored properly.

Question: What chemical classes are incompatible with **2,4-dihydroxy-3-formylquinoline**?

Answer: Avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).[8] The aldehyde (formyl) group can be readily oxidized to a carboxylic acid, and the dihydroxy-aromatic ring is also sensitive to oxidation. Contact with strong bases should also be controlled, as they will deprotonate the acidic phenolic hydroxyl groups, potentially increasing their susceptibility to oxidation.

Section 3: Troubleshooting Experimental Workflows

This section addresses specific problems that users may encounter during their experiments, providing both diagnostic steps and validated solutions.

Question: I am having difficulty dissolving the compound. What solvents are recommended, and what is the protocol?

Answer: This is a common issue stemming from the compound's complex structure, which has both polar (hydroxyl, formyl) and nonpolar (aromatic ring) characteristics. Standard aqueous buffers and nonpolar solvents like hexanes are generally ineffective.

Solvent Selection Rationale:

- **Primary Recommendation (High Solubility):** Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective. They can solvate the entire molecule effectively.
- **Secondary Recommendation (Moderate Solubility):** Some polar protic solvents like ethanol and methanol may work, especially with heating, but solubility might be limited.
- **Not Recommended:** Water, Toluene, Hexanes, Diethyl Ether.

Solubility Profile

Solvent	Expected Solubility	Rationale / Notes
DMSO	Soluble	Excellent for preparing high-concentration stock solutions.
DMF	Soluble	A common solvent used in syntheses involving this class of compounds. [11] [12]
Methanol/Ethanol	Slightly to Moderately Soluble	May require heating. Use caution as reactivity can increase with temperature.
Water	Insoluble	The large aromatic system dominates, leading to poor aqueous solubility.
Dichloromethane	Poorly Soluble / Insoluble	Insufficient polarity to effectively solvate the hydroxyl groups.

Protocol: Preparing a 10 mM Stock Solution in DMSO

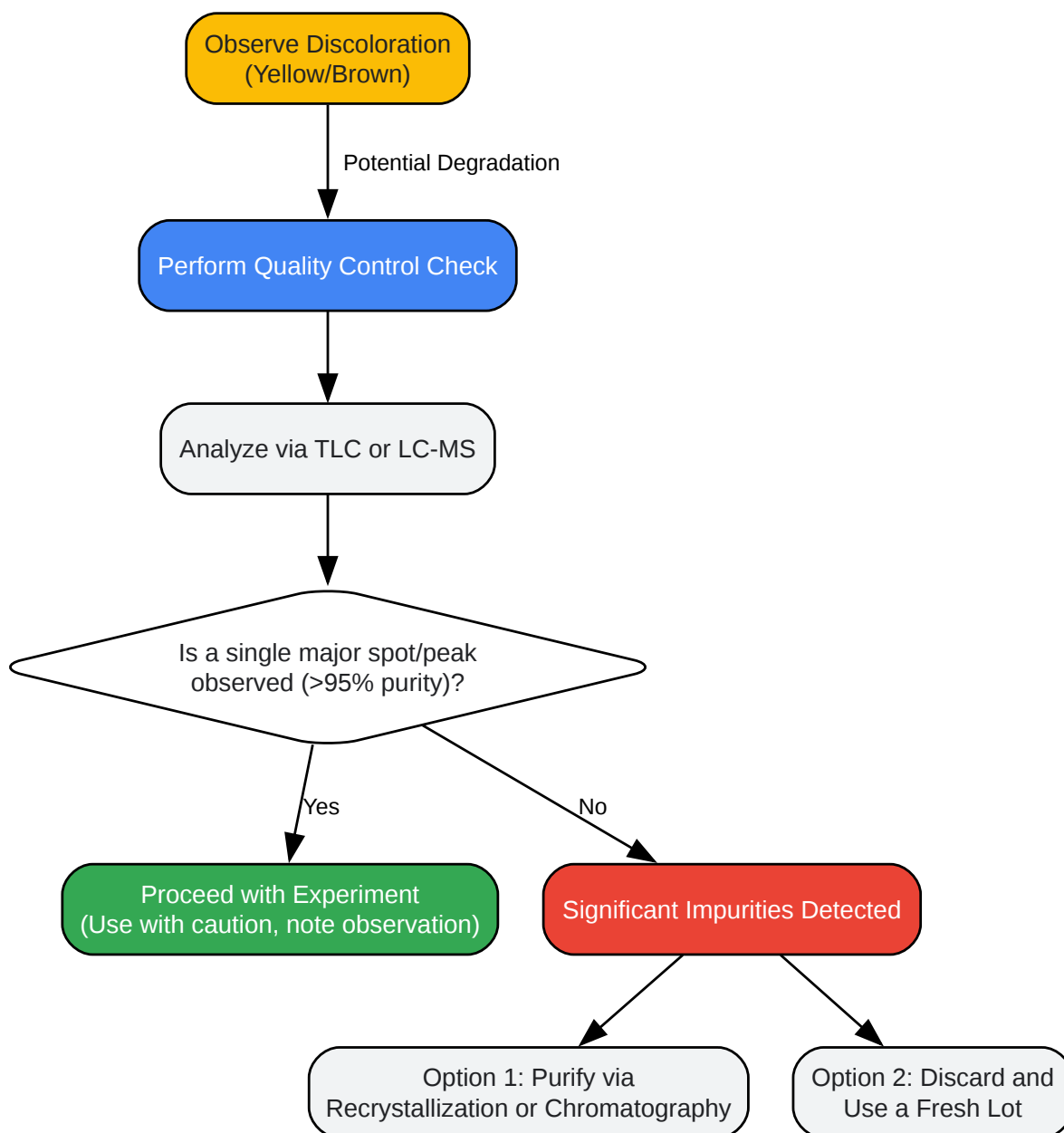
- Pre-calculation: Weigh 1.892 mg of **2,4-dihydroxy-3-formylquinoline** (MW = 189.17 g/mol).
- Dispensing: Add the solid to a clean, dry glass vial.
- Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO.
- Dissolution: Cap the vial tightly and vortex for 30-60 seconds. Gentle warming in a water bath (30-40°C) can be used if dissolution is slow.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Question: My solid compound (or its solution) has turned from off-white to a distinct yellow/brown color. Is it degraded? Can I still use it?

Answer: This color change is a strong indicator of oxidation. As explained previously, the dihydroxyquinoline moiety is prone to forming colored byproducts upon exposure to air and/or light.

Trust-but-Verify System: While minor color changes may not significantly impact some applications, you cannot assume the material is pure. The presence of impurities, even at low levels, can interfere with sensitive biological assays or poison catalytic reactions. This requires a systematic approach to validation.

Troubleshooting Workflow: Compound Discoloration



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Workflow for assessing discolored reagent.

Question: My reaction yield is low when using **2,4-dihydroxy-3-formylquinoline** as a precursor. What are the common pitfalls?

Answer: Low yields often trace back to the inherent reactivity of the molecule's three functional groups. The aldehyde is a site for nucleophilic attack and condensation, while the two hydroxyl groups are acidic and nucleophilic.

- Pitfall: Unintended Aldehyde Reactions. The formyl group is highly reactive. In many synthetic procedures, such as those involving the Vilsmeier-Haack reagent to create similar compounds, reaction conditions are carefully controlled (e.g., cooling to 0-5°C).[12][13] If your reaction involves strong nucleophiles or bases, side reactions at the aldehyde are likely.
 - Solution: Ensure your reaction conditions are compatible. For instance, in a Claisen-Schmidt condensation, a specific base and temperature are crucial to favor the desired reaction over others like the Cannizzaro reaction.[14][15]
- Pitfall: Interference from Acidic Hydroxyl Groups. The phenolic hydroxyl groups are acidic and will react with strong bases, organometallics (like Grignard reagents), or acylating agents. This consumes your reagent and can lead to complex product mixtures.
 - Solution: If the hydroxyl groups are not the intended reaction site, they should be protected. Standard protecting groups for phenols, such as a silyl ether (e.g., TBDMS) or a methyl ether, can be employed and later removed. This is a cornerstone of multi-step organic synthesis.
- Pitfall: Purity of the Starting Material. As detailed in the troubleshooting workflow above, using oxidized or impure starting material is a primary cause of low yields.
 - Solution: Always verify the purity of your reagent before starting a multi-hour or multi-day synthesis. A 5-minute TLC plate can save days of wasted effort.

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